molecular formula C17H20ClFN2O3 B4178232 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride

2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4178232
M. Wt: 354.8 g/mol
InChI Key: NJAATCYUOYNNEF-UHFFFAOYSA-N
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Description

2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    N-Alkylation: The initial step involves the alkylation of a primary amine with 4-fluorobenzyl chloride to form the corresponding secondary amine.

    Etherification: The secondary amine is then reacted with 2-methoxyphenol in the presence of a suitable base to form the ether linkage.

    Acylation: The final step involves the acylation of the ether intermediate with chloroacetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methoxyphenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride include:

  • 2-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide
  • 2-(4-{[(4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)acetamide
  • 2-(4-{[(4-methoxybenzyl)amino]methyl}-2-methoxyphenoxy)acetamide

Uniqueness

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3.ClH/c1-22-16-8-13(4-7-15(16)23-11-17(19)21)10-20-9-12-2-5-14(18)6-3-12;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAATCYUOYNNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride

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